
3,3-Dimethylundec-1-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylundec-1-EN-4-OL is an organic compound with the molecular formula C13H26O. It is a branched alkene with a hydroxyl group attached to the fourth carbon atom. This compound is known for its unique structure, which includes a double bond at the first carbon and two methyl groups at the third carbon. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylundec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 3,3-Dimethylundec-1-ENE with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the use of solvents and purification steps to isolate the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylundec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-Dimethylundec-1-EN-4-one or 3,3-Dimethylundec-1-EN-4-al.
Reduction: Formation of 3,3-Dimethylundecanol.
Substitution: Formation of 3,3-Dimethylundec-1-EN-4-chloride or 3,3-Dimethylundec-1-EN-4-amine.
Aplicaciones Científicas De Investigación
3,3-Dimethylundec-1-EN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylundec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylundecane: Lacks the double bond and hydroxyl group, making it less reactive.
3,3-Dimethylundec-1-EN-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
3,3-Dimethylundec-1-EN-4-al: Contains an aldehyde group, which also alters its chemical properties.
Uniqueness
3,3-Dimethylundec-1-EN-4-OL is unique due to its combination of a double bond, hydroxyl group, and branched structure. This combination provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
113317-62-7 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
3,3-dimethylundec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-5-7-8-9-10-11-12(14)13(3,4)6-2/h6,12,14H,2,5,7-11H2,1,3-4H3 |
Clave InChI |
LPRSAFOINQJRRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(C)(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



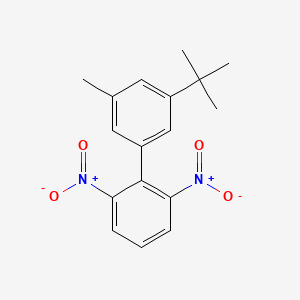
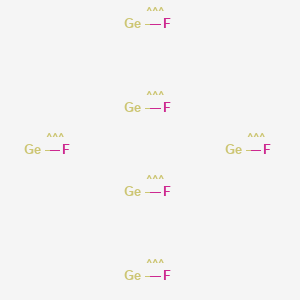
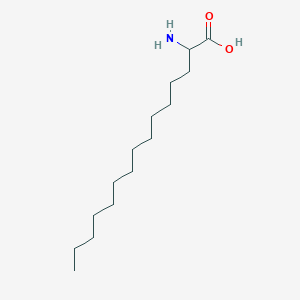
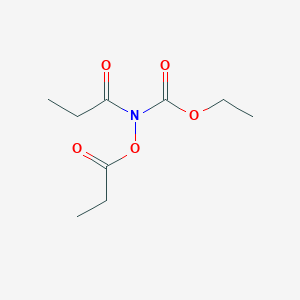
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)

![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
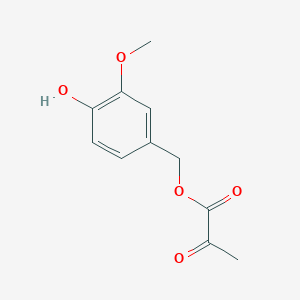
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
